4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one
Description
4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one is a substituted butanone derivative featuring a piperidine ring, a furan moiety, and an amino group. The furan ring contributes to electron-rich aromatic interactions, while the piperidine and amino groups influence solubility, basicity, and binding affinity to biological targets.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-amino-3-(furan-2-yl)-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C13H20N2O2/c14-10-11(12-5-4-8-17-12)9-13(16)15-6-2-1-3-7-15/h4-5,8,11H,1-3,6-7,9-10,14H2 |
InChI Key |
SPFITKNSTBTZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CC(CN)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the piperidine ring: This can be achieved by reacting the intermediate with piperidine under appropriate conditions.
Addition of the amino group: The final step involves introducing the amino group through amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group if present.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides for N-alkylation or N-acylation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan derivatives, while substitution could produce a variety of amino-substituted compounds.
Scientific Research Applications
4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various pathways and processes.
Comparison with Similar Compounds
Substituent Variations at Position 3: Furan vs. Thiophene and Naphthalene
- Compound 16: 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one () Key Differences: Replaces the furan-2-yl group with a thiophen-2-yl moiety and introduces a trifluoromethylphenyl substituent on the piperidine. The trifluoromethyl group increases electron-withdrawing effects, which may influence receptor binding.
- Compound 14d: 4-Hydroxy-3-(naphthalen-2-yl)-1-(piperidin-1-yl)butan-1-one () Key Differences: Substitutes furan with a naphthalen-2-yl group and replaces the amino group with a hydroxy group. The hydroxy group introduces hydrogen-bonding capabilities distinct from the amino group’s basicity.
Substituent Variations at Position 4: Amino vs. Hydroxy and Alkyl Groups
- Compounds 2r–2u: 4-(Hydroxydiphenylmethyl)piperidin-1-yl derivatives with para-substituted phenyl groups () Key Differences: Feature a hydroxydiphenylmethyl group on the piperidine and lack the amino group at position 4. Melting points for these compounds range from 182°C to 204°C, suggesting higher crystallinity compared to amino-substituted analogs .
- Compound 14d: 4-Hydroxy-3-(naphthalen-2-yl)-1-(piperidin-1-yl)butan-1-one () Key Differences: The hydroxy group at position 4 replaces the amino group.
Piperidine Ring Modifications
- Ibrutinib: 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one () Key Differences: Incorporates a pyrazolopyrimidine core and a propenone linker instead of a butanone backbone.
- Parchem Compounds: Derivatives with benzyl-cyclopropyl-amino or benzyl-ethyl-amino substituents on the piperidine () Key Differences: Feature bulky amino-alkyl side chains on the piperidine. Impact: Increased steric hindrance may reduce metabolic degradation but could also limit target accessibility.
Melting Points and Solubility
- Trends: Hydroxydiphenylmethyl derivatives exhibit higher melting points (~190–204°C) due to aromatic stacking, whereas amino-furan analogs likely have lower melting points due to reduced symmetry.
Biological Activity
4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one, with the CAS number 1263208-08-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of 4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one is with a molecular weight of 236.31 g/mol. The compound features a piperidine ring, an amino group, and a furan moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein kinases. It has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several cellular processes including metabolism and cell proliferation.
Structure-Activity Relationships (SAR)
Recent studies have indicated that modifications to the piperidine ring and the introduction of substituents can significantly influence the potency of the compound. For instance, the introduction of an acyl substituent on the piperidine nitrogen atom has shown promise in enhancing metabolic stability while maintaining biological activity .
In Vitro Studies
- GSK-3β Inhibition : A series of derivatives based on 4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one were evaluated for their inhibitory potency against GSK-3β. The most potent derivatives exhibited IC50 values ranging from 360 nM to 480 nM, demonstrating significant activity compared to standard inhibitors .
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). Results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin, with IC50 values in the low micromolar range .
Data Table: Biological Activity Summary
| Compound | Target | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|
| 4-Amino... | GSK-3β | 360 | N/A | Inhibition |
| Derivative A | Cancer Cell Line | 480 | MCF-7 | Cytotoxicity |
| Derivative B | Cancer Cell Line | <1000 | U937 | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
